molecular formula C19H19N3O2 B5414896 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Katalognummer B5414896
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: WTJLKCVIDKFCEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer drug. It was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, and subsequent studies have shown that it has anti-tumor activity in a variety of cancer models.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it is thought to involve the activation of the innate immune system. This compound has been shown to induce the production of TNF-α, a cytokine that plays a key role in the immune response to cancer. TNF-α has been shown to have anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that have anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical models, this compound has been shown to induce the production of TNF-α, interferons, and other cytokines. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. This makes it a useful tool for studying the immune response to cancer and for evaluating the efficacy of other anti-cancer therapies. However, there are also limitations to the use of this compound in lab experiments. One limitation is that its efficacy in clinical trials has been mixed, which raises questions about its potential as a therapeutic agent. Another limitation is that this compound can be toxic at high doses, which limits its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to investigate the use of this compound in combination with other anti-cancer therapies, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the use of this compound in combination with other immune modulators, such as toll-like receptor agonists. Finally, further research is needed to understand the mechanism of action of this compound and to identify biomarkers that can predict response to treatment.

Synthesemethoden

3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be synthesized using a multi-step process starting from 3,5-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid group to a methyl ester using methanol and sulfuric acid. The resulting methyl ester is then converted to the corresponding amide using a mixture of thionyl chloride and N,N-dimethylformamide. The amide is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid using N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole as coupling agents. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to have anti-tumor activity in a variety of cancer models, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in cancer patients, but the results have been mixed.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-4-6-15(8-12)18-21-17(24-22-18)11-20-19(23)16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJLKCVIDKFCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.